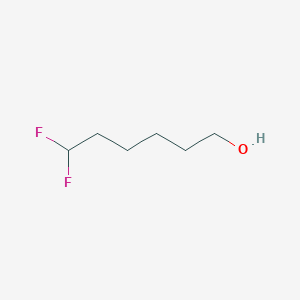
6,6-Difluorohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the nucleophilic substitution reaction where a hexanol derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluorohexane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanone.
Reduction: Formation of 6,6-difluorohexane.
Substitution: Formation of various substituted hexanol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6,6-Difluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced biological activity and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism of action of 6,6-Difluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and potentially altering its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluorohexan-1-ol: Contains a single fluorine atom and exhibits different reactivity and properties.
6,6-Difluorohexane: Lacks the hydroxyl group, resulting in different chemical behavior and applications.
1,1-Difluorohexane: Fluorine atoms are positioned differently, leading to variations in chemical and physical properties.
Uniqueness
6,6-Difluorohexan-1-ol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12F2O |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
6,6-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2 |
Clé InChI |
VVYYCUYDINGEMB-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


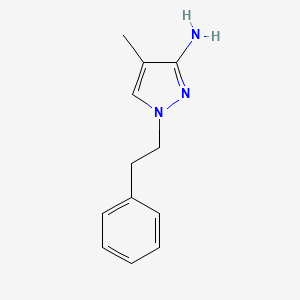



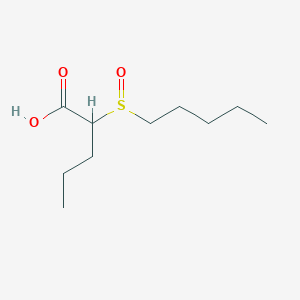
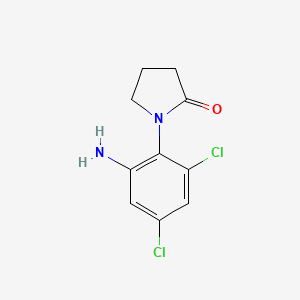
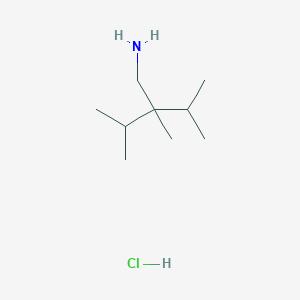
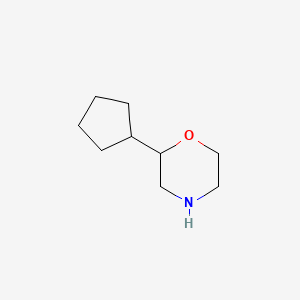
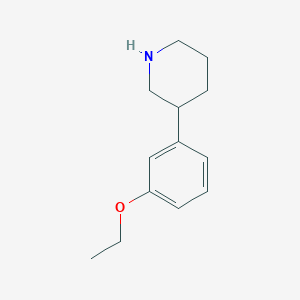
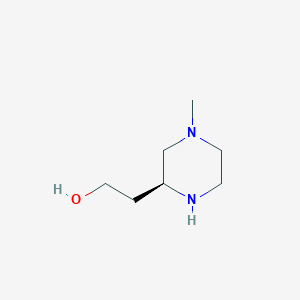


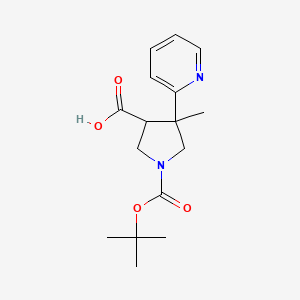
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
